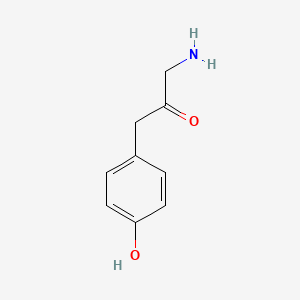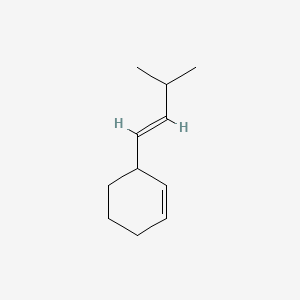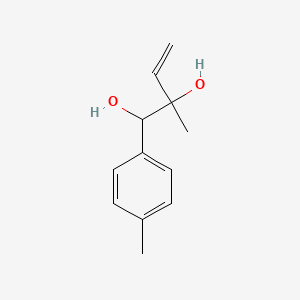
N'-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 6-chloro-3-hydroxypyridazine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Wissenschaftliche Forschungsanwendungen
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biology: It is used as a tool compound to study various biological processes and pathways.
Material Science: It is explored for its use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-hydroxypyridazine: A precursor in the synthesis of the target compound.
N,N-Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.
Pyridazinone Derivatives: A class of compounds with similar structures and biological activities.
Uniqueness
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern and the presence of the chloro and dimethylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
53857-40-2 |
|---|---|
Molekularformel |
C7H9ClN4O |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
N'-(6-chloro-2-oxidopyridazin-2-ium-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9ClN4O/c1-11(2)5-9-7-4-3-6(8)10-12(7)13/h3-5H,1-2H3 |
InChI-Schlüssel |
POEWXXIKGZFQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=[N+](N=C(C=C1)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
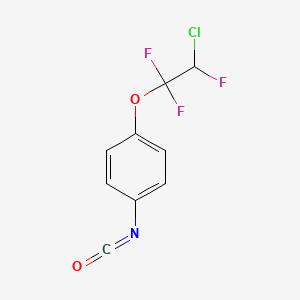
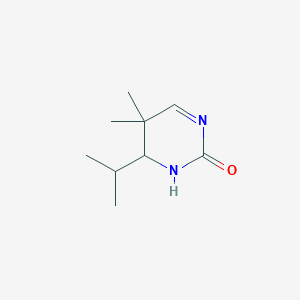
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
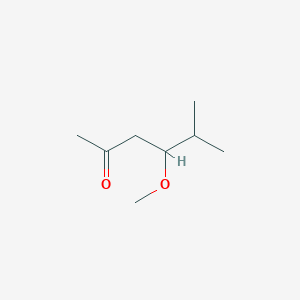
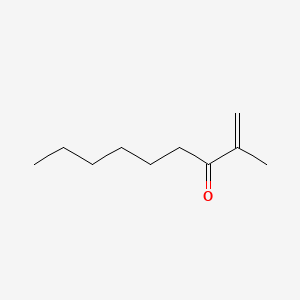

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)


